1-(4-Chloro-3-nitrobenzoyl)piperidine
Overview
Description
1-(4-Chloro-3-nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.7 g/mol . It is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-nitrobenzoyl)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 1-(4-Chloro-3-aminobenzoyl)piperidine.
Substitution: Various substituted benzoyl piperidines depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and piperidine.
Scientific Research Applications
1-(4-Chloro-3-nitrobenzoyl)piperidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)piperidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic aromatic substitution reactions. The piperidine ring provides a scaffold that can interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-nitrobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(4-Chloro-3-nitrobenzoyl)morpholine: Similar structure but with a morpholine ring.
1-(4-Chloro-3-nitrobenzoyl)piperazine: Similar structure but with a piperazine ring.
Uniqueness
1-(4-Chloro-3-nitrobenzoyl)piperidine is unique due to its specific combination of functional groups and the piperidine ring, which provides distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUJLOZSGHALDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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